N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
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Description
“N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide” is a complex organic compound. It contains several functional groups including a benzyl group, a cyanomethyl group, a trifluoromethyl group, an oxadiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced via a process known as radical trifluoromethylation . The oxadiazole ring could be formed through a cyclization reaction. The exact synthetic route would depend on various factors including the desired yield, the availability of starting materials, and the specific requirements of the subsequent steps .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing two nitrogen atoms and one oxygen atom, could impart rigidity to the molecule. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in it. For example, the amide group could participate in condensation or hydrolysis reactions. The trifluoromethyl group, being highly electronegative, could make the compound more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, potentially improving its ability to cross biological membranes if it’s intended for use as a drug .Safety And Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2/c20-19(21,22)18-24-16(25-28-18)14-6-8-15(9-7-14)17(27)26(11-10-23)12-13-4-2-1-3-5-13/h1-9H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYZHILHMGUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
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